N-(4-Bromophenyl)-N,1,1-trimethylboranamine
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Overview
Description
N-(4-Bromophenyl)-N,1,1-trimethylboranamine is an organic compound that features a bromophenyl group attached to a trimethylboranamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N,1,1-trimethylboranamine typically involves the reaction of 4-bromoaniline with trimethylborane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N,1,1-trimethylboranamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, palladium catalysts, and bases such as potassium carbonate. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound formed by the coupling of the bromophenyl group with an arylboronic acid .
Scientific Research Applications
N-(4-Bromophenyl)-N,1,1-trimethylboranamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in the study of biological systems and as a probe to investigate biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N,1,1-trimethylboranamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Bromophenyl)-N,1,1-trimethylboranamine include:
- N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide .
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a bromophenyl group and a trimethylboranamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
61373-36-2 |
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Molecular Formula |
C9H13BBrN |
Molecular Weight |
225.92 g/mol |
IUPAC Name |
4-bromo-N-dimethylboranyl-N-methylaniline |
InChI |
InChI=1S/C9H13BBrN/c1-10(2)12(3)9-6-4-8(11)5-7-9/h4-7H,1-3H3 |
InChI Key |
FDJULKLTZODPMV-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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